molecular formula C15H22ClNO3 B2568994 3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride CAS No. 2418679-73-7

3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride

Cat. No.: B2568994
CAS No.: 2418679-73-7
M. Wt: 299.8
InChI Key: XLPUNHJJCCPGFH-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)oxypropanoic acid hydrochloride is a piperidine-derived compound featuring a benzyl-substituted piperidine core linked via an ether-oxygen bridge to a propanoic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its synthesis typically involves alkylation or coupling reactions of piperidine intermediates with propanoic acid derivatives, followed by hydrochloric acid salt formation .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPUNHJJCCPGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCC(=O)O)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride typically involves the reaction of 1-benzylpiperidine with propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-(1-benzylpiperidin-4-yl)oxypropanoic acid hydrochloride include:

Compound Name Molecular Formula Key Structural Differences Biological/Pharmacological Notes Reference
3-(1-Benzylpiperidin-4-yl)propanoic acid C15H21NO2 Propanoic acid directly bonded to piperidine Used in heterocyclic synthesis (e.g., oxazolo[4,5-b]pyridine derivatives)
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)propanoic acid C15H16F3NO3 Trifluoromethylphenyl substituent on piperidine Retinol-binding protein 4 antagonist
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride C14H20ClNO2 Acetic acid chain instead of propanoic acid Intermediate in CNS-targeting drug synthesis
Benzetimide Hydrochloride C23H25ClN2O2 Piperidine-2,6-dione core with phenyl groups Anticholinergic agent with muscarinic receptor affinity
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide C26H33N2O3 Acrylamide linker instead of propanoic acid Evaluated for neuroprotective activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The benzyl group in 3-(1-benzylpiperidin-4-yl)oxypropanoic acid hydrochloride contributes to higher logP values (~2.2) compared to analogues like 2-(1-benzylpiperidin-4-yl)acetic acid hydrochloride (logP ~1.8) .
  • Metabolic Stability: Piperidine derivatives with ether linkages (e.g., oxypropanoic acid) exhibit slower hepatic clearance than amide-linked analogues (e.g., acrylamide derivatives) due to reduced susceptibility to esterase-mediated hydrolysis .

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